1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol involves the enzymatic interesterification of fully hydrogenated soybean oil and oleic ethyl ester under specific conditions. This process produces a variety of TAGs, among which asymmetric 1,2-distearoyl-3-oleoyl-rac-glycerol (SSO) serves as a model compound for understanding the synthesis and properties of similar structured TAGs (Kim & Lee, 2014). The enzymatic synthesis generates not only the desired TAGs but also ethyl esters, monoacylglycerols (MAG), and diacylglycerols (DAG), which are then purified through solvent fractionation and column chromatography.
Molecular Structure Analysis
The molecular structure of TAGs like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is crucial for their physical properties and functionality. Crystallization kinetics studies of binary mixture phases of similar structured TAGs reveal the formation of polymorphic forms, indicating that the arrangement of fatty acid chains significantly affects the physical properties of the TAGs (Takeuchi, Ueno, & Sato, 2002). These polymorphic forms are arranged in double or triple chain-length structures, affecting the crystallization rate and stability of the TAGs.
Chemical Reactions and Properties
TAGs undergo various chemical reactions, primarily based on the fatty acid composition and the stereochemistry of the glycerol backbone. The enzymatic catalysis used in synthesizing TAGs like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol demonstrates the specificity of lipases for the sn-1 and sn-3 positions of glycerol, leading to selective synthesis and modification of TAG structures (Schmid et al., 1999).
Physical Properties Analysis
The physical properties of TAGs, such as melting point and solid fat content, are influenced by their molecular structure. Studies on the melting characteristics of asymmetric TAGs similar to 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol show that the fatty acid composition and the arrangement of fatty acids on the glycerol backbone play critical roles in determining their melting behavior and suitability as cocoa butter replacers or in other food applications (Kim & Lee, 2014).
Chemical Properties Analysis
The chemical properties of TAGs like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol are largely defined by the types of fatty acids and their position on the glycerol backbone. The presence of unsaturated fatty acids (linoleic and oleic acids) contributes to the liquid state at room temperature and affects the oxidation stability and reactivity towards lipases. The enzymatic synthesis and modification processes highlight the chemical versatility of TAGs, enabling the production of specific TAG molecules for targeted applications (Schmid et al., 1999).
Scientific Research Applications
Synthesis of Optically Active Polyunsaturated Diacylglycerols : A study by Duralski, Spooner, and Watts (1989) in "Tetrahedron Letters" illustrates a method for synthesizing optically active polyunsaturated diacylglycerols, including 1,2-dilinoleoyl-sn-glycerol, with high optical purity (Duralski, Spooner, & Watts, 1989).
Digestion and Absorption in Rats : Åkesson, Gronowitz, and Michelsen (1979) in "Chemistry and Physics of Lipids" discuss the digestion and absorption of similar triacylglycerols in rats, providing insights into metabolic processing (Åkesson, Gronowitz, & Michelsen, 1979).
Impact on Solidification Behavior of Edible Lipids : A 2022 study in "Physical Chemistry Chemical Physics" by Macridachis, Bayés-García, and Calvet shows that combinations of mixed-acid triacylglycerols significantly impact the solidification behavior of edible lipids (Macridachis, Bayés-García, & Calvet, 2022).
Variations in Panax Ginseng : Wang, Hong, Chen, and Tsai (1997) in the "Journal of Liquid Chromatography & Related Technologies" reveal that the levels of trilinolein and 1,2-dilinoleoyl-3-oleoyl-glycerol in Panax ginseng vary by extraction method, with the highest levels in the rhizome head and root hair (Wang, Hong, Chen, & Tsai, 1997).
Separation of Diacylglycerol Isomers : Lo, Baharin, Tan, and Lai (2004) in "Journal of Chromatographic Science" developed a method to effectively separate positional isomers of diacylglycerols from vegetable oils (Lo, Baharin, Tan, & Lai, 2004).
properties
IUPAC Name |
2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16-,21-18-,28-25-,29-26-,30-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEBTVMJPTZDHO-WECKWCTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H100O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287930 | |
Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dilinoleoyl-3-olein | |
CAS RN |
2190-21-8 | |
Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dilinoleoyl-3-olein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DILINOLEOYL-3-OLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKD0SUX495 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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